N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

This heterocyclic small molecule is an isoxazole-3-carboxamide featuring a unique N-cyclobutyl substituent that introduces critical conformational constraint. This differentiates it from N-methyl or unsubstituted analogs, profoundly impacting target binding in TRPV1 antagonist and SMYD protein inhibitor programs. Avoid generic replacements; regioisomeric purity is guaranteed for reliable fragment-based screening. Ideal for lead optimization campaigns balancing potency and solubility.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 2202128-73-0
Cat. No. B2735708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide
CAS2202128-73-0
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N(C)C2CCC2
InChIInChI=1S/C10H14N2O2/c1-7-6-9(11-14-7)10(13)12(2)8-4-3-5-8/h6,8H,3-5H2,1-2H3
InChIKeyQMBKBBRFZGURTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS 2202128-73-0): Structural and Pharmacological Context for Procurement


N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS 2202128-73-0) is a heterocyclic small molecule belonging to the 1,2-oxazole (isoxazole) carboxamide class . Isoxazole carboxamides are established pharmacophores recognized for their hydrogen bond donor/acceptor capabilities and demonstrated activity in medicinal chemistry programs targeting various enzymes and receptors . The compound features a 5-dimethyl substituted isoxazole-3-carboxamide core functionalized with an N-cyclobutyl substituent. This structural motif aligns with broader isoxazole-3-carboxamide series reported in the patent literature as TRPV1 antagonists and SMYD protein inhibitors [1][2][3].

Why N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide Cannot Be Substituted with Generic Isoxazole Analogs


Generic substitution with alternative isoxazole-3-carboxamides (e.g., N,5-dimethylisoxazole-3-carboxamide, CAS 27144-54-3) or related oxazole derivatives is contraindicated for scientific procurement without explicit validation due to the profound influence of N-substitution on pharmacological properties. SAR studies within isoxazole-3-carboxamide series demonstrate that the nature of the N-amide substituent critically modulates target binding affinity, functional potency, and physicochemical properties [1][2]. The cyclobutyl moiety in N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide introduces unique conformational constraint and steric bulk compared to simpler N-methyl or unsubstituted analogs, which directly impacts ligand-receptor fit and metabolic stability profiles [1][3]. Furthermore, isoxazole positional isomers (e.g., 4-carboxamide vs. 3-carboxamide regioisomers) exhibit divergent biological activities; N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS 2097864-67-8) is a distinct chemical entity with non-interchangeable properties [4]. Absent direct comparative data, presumption of functional equivalence is scientifically unfounded.

Quantitative Differentiation Evidence: N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide vs. Structural Analogs


Structural Differentiation: N-Cyclobutyl Substitution vs. Unsubstituted Amide Analog

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS 2202128-73-0) possesses an N-cyclobutyl tertiary amide functionality, distinguishing it from the primary amide analog 1,2-oxazole-3-carboxamide (CAS 27144-54-3, N,5-dimethylisoxazole-3-carboxamide) which lacks N-substitution [1]. The presence of the cyclobutyl group confers altered conformational properties and increased lipophilicity that predictably modify target engagement and pharmacokinetic behavior relative to the unsubstituted comparator [2][3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

Regioisomeric Differentiation: 3-Carboxamide vs. 4-Carboxamide Isoxazole Scaffold

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS 2202128-73-0) is a 3-carboxamide regioisomer, structurally distinct from the 4-carboxamide analog N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS 2097864-67-8) [1]. Isoxazole regioisomers are established to exhibit divergent biological activities due to altered spatial orientation of the carboxamide pharmacophore relative to the ring heteroatoms [2]. This regioisomeric distinction is chemically fixed and non-interconvertible under standard experimental conditions.

Medicinal Chemistry Regioisomer Selectivity Isoxazole Chemistry

Comparative Lipophilicity and Conformational Distinction: Cyclobutyl vs. Fluorocyclopentyl N-Substituent

The cyclobutyl N-substituent in N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS 2202128-73-0) differs from the 2-fluorocyclopentyl N-substituent present in the analog N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS 2199869-42-4) [1]. The analog's fluorine substitution is explicitly reported to enhance metabolic stability and bioavailability compared to non-fluorinated analogs, while its cyclopentyl ring confers distinct conformational preferences relative to the cyclobutyl moiety [1]. These structural differences predictably translate to divergent pharmacokinetic and target binding profiles.

Physicochemical Properties ADME Drug Design

Recommended Application Scenarios for N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide Based on Structural Evidence


Isoxazole-3-Carboxamide SAR Probe for TRPV1 Antagonist Optimization

This compound may serve as a SAR probe in TRPV1 antagonist programs where systematic optimization of isoxazole-3-carboxamide N-substituents is undertaken to balance potency and solubility [1]. The cyclobutyl group offers a conformationally restricted, moderately lipophilic alternative to cyclohexyl or cyclopentyl analogs, enabling fine-tuning of physicochemical properties in lead optimization campaigns [1][2].

SMYD Protein Inhibitor Scaffold Evaluation

Given the reported activity of substituted isoxazole carboxamides as SMYD3 and SMYD2 protein inhibitors, this compound may be evaluated in the context of epigenetic target modulation [3]. The N-cyclobutyl substitution pattern represents a distinct chemotype within this inhibitor class, warranting assessment in biochemical and cellular SMYD inhibition assays [3].

Regioisomeric Control in Isoxazole-Based Fragment Library Construction

As a 3-carboxamide regioisomer, this compound provides a defined spatial orientation of the carboxamide pharmacophore that differs from 4-carboxamide or 5-carboxamide analogs [4]. This regioisomeric purity is essential for fragment-based screening libraries where positional control of hydrogen bond donor/acceptor vectors influences hit identification [4].

Cyclobutyl-Containing Amide Chemical Probe Synthesis

The compound may be utilized as a synthetic intermediate or building block for generating cyclobutyl-containing amide derivatives. The presence of the cyclobutyl group introduces conformational rigidity that is valuable in studying the effects of restricted bond rotation on biological target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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